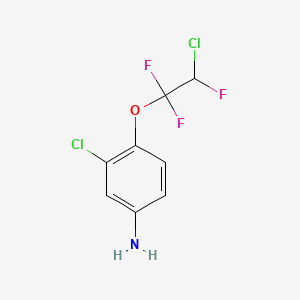
4-(4-Chlorophenyl)-2-hydroxypyridine, 95%
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-hydroxypyridine, or 4-CPH, is an organic compound with a molecular weight of 167.56 g/mol. It is a colorless solid that is soluble in water and organic solvents. 4-CPH is an important intermediate in the synthesis of various pharmaceuticals and has been used as an intermediate in the synthesis of a variety of other compounds. 4-CPH has recently become a focus of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-CPH has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, 4-CPH has been studied for its potential use as an antifungal agent, as well as for its potential to inhibit the growth of certain types of cancer cells. In biochemistry, 4-CPH has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In pharmacology, 4-CPH has been studied for its potential to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Mécanisme D'action
The exact mechanism of action of 4-CPH is not yet fully understood. However, it is believed that 4-CPH acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and modulates the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPH are not yet fully understood. However, it is believed that 4-CPH may have antifungal and anti-cancer properties, and may also be able to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
4-CPH has several advantages for use in laboratory experiments, including its solubility in water and organic solvents, its low cost, and its stability under a wide range of conditions. However, 4-CPH also has some limitations, such as its potential to cause skin irritation and its potential to interact with other compounds.
Orientations Futures
There are many potential future directions for the research and development of 4-CPH. These include further investigation of its antifungal and anti-cancer properties, further exploration of its potential to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor, and further research into its potential to interact with other compounds. Additionally, further research into the mechanism of action of 4-CPH, as well as its biochemical and physiological effects, is needed in order to fully understand its potential applications.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEDERMVYXTQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597149 | |
| Record name | 4-(4-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173155-38-8 | |
| Record name | 4-(4-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)







![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)




